

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1297530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of **4-Fluoro-3-(trifluoromethyl)benzoic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science.

Physical and Chemical Data

The key physical and chemical properties of **4-Fluoro-3-(trifluoromethyl)benzoic acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ F ₄ O ₂	[1]
Molecular Weight	208.11 g/mol	[1]
CAS Number	67515-55-3	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	114-116 °C	[1]
Boiling Point	256.9 ± 40.0 °C (Predicted)	
pKa	3.71 ± 0.10 (Predicted)	
Solubility	Soluble in methanol.	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Fluoro-3-(trifluoromethyl)benzoic acid**. Below is a summary of available spectral information.

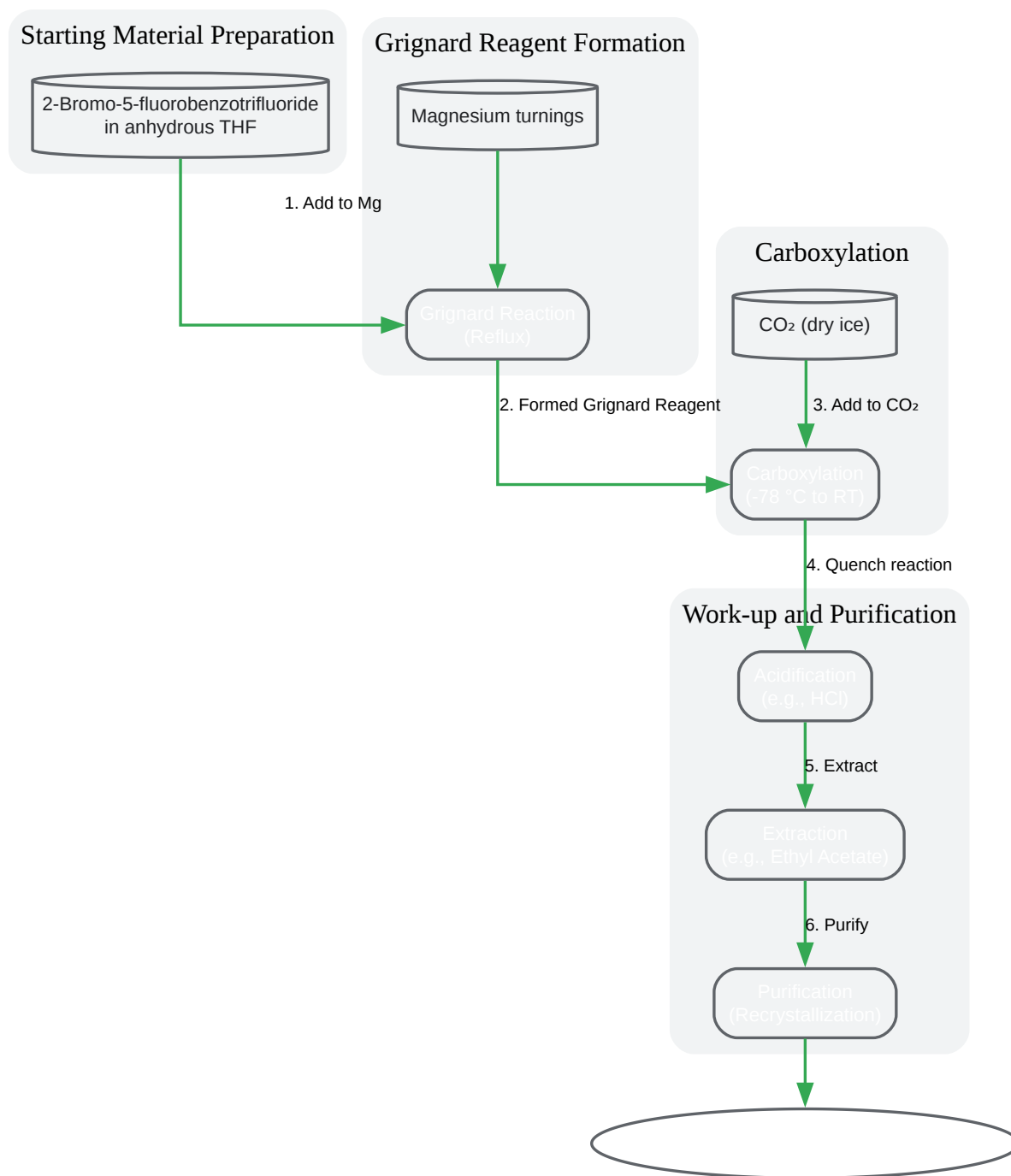
Spectrum Type	Key Features	Reference
¹ H NMR	Spectra available in chemical databases.	[1]
¹³ C NMR	Spectra available in chemical databases.	[3]
¹⁹ F NMR	Spectra available for related fluorinated benzoic acids.	[4]
FTIR	Spectra available in chemical databases.	[1]
Mass Spectrometry	GC-MS data available, with major peaks at m/z 191, 163, 208.	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-3-(trifluoromethyl)benzoic acid** is not readily available in the searched literature, a plausible synthetic route can be devised based on established methods for analogous compounds. The following proposed protocol is based on the synthesis of similar fluorinated benzoic acids.^[5]

Proposed Synthesis Workflow

A potential synthetic route to **4-Fluoro-3-(trifluoromethyl)benzoic acid** starts from 2-bromo-5-fluorobenzotrifluoride. The workflow involves a Grignard reaction followed by carboxylation.



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Caption: Proposed synthesis workflow for **4-Fluoro-3-(trifluoromethyl)benzoic acid**.

Methodologies

- **Grignard Reagent Formation:** To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are added. A solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
- **Carboxylation:** The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath (-78 °C). Dry carbon dioxide (in the form of crushed dry ice) is added portion-wise to the cooled solution with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature overnight.
- **Work-up and Purification:** The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Applications in Drug Development

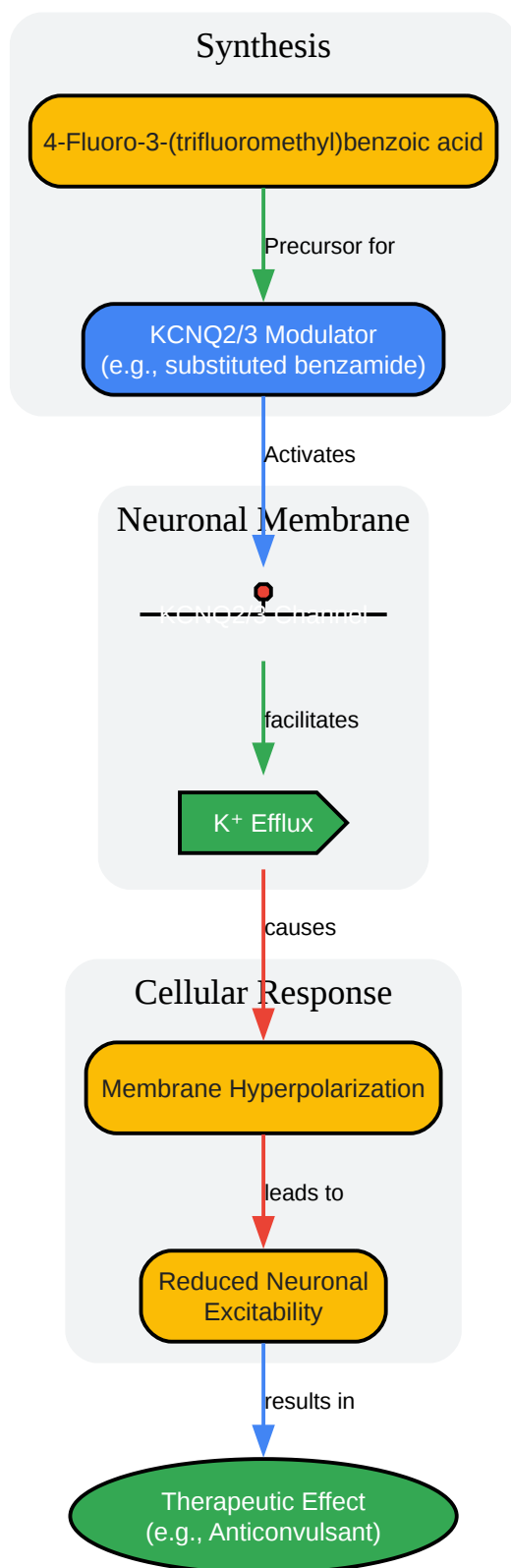
4-Fluoro-3-(trifluoromethyl)benzoic acid and its derivatives are of significant interest in drug discovery, particularly as precursors for the synthesis of potassium channel modulators.[\[11\]](#) These compounds have shown potential in the treatment of various neurological disorders.

Role as a Precursor for KCNQ Channel Modulators

This benzoic acid derivative is a key building block for synthesizing potent and selective activators of KCNQ2/3 potassium channels.[\[12\]](#) These channels play a crucial role in regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy.

KCNQ2/3 Potassium Channel Signaling Pathway

The activation of KCNQ2/3 channels leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This mechanism is central to the therapeutic effect of KCNQ channel openers in preventing seizures.



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Caption: Signaling pathway of KCNQ2/3 channel modulation.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.^[2]

This technical guide provides a summary of the currently available information on **4-Fluoro-3-(trifluoromethyl)benzoic acid**. Further research may reveal more detailed synthetic protocols and expand its applications in various fields of chemistry and medicine.

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